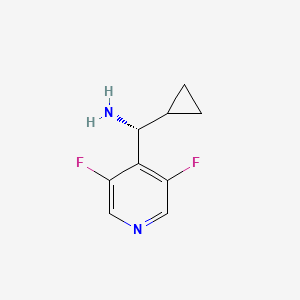
(R)-Cyclopropyl(3,5-difluoropyridin-4-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Cyclopropyl(3,5-difluoropyridin-4-yl)methanamine is a chemical compound with the molecular formula C8H9F2N. This compound is characterized by the presence of a cyclopropyl group attached to a pyridine ring substituted with two fluorine atoms at the 3 and 5 positions. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Cyclopropyl(3,5-difluoropyridin-4-yl)methanamine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized with the desired fluorine substitutions at the 3 and 5 positions.
Attachment of the Cyclopropyl Group: The cyclopropyl group is introduced through a cyclopropanation reaction.
Introduction of the Methanamine Group: The methanamine group is added via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction conditions and improve efficiency.
Purification Steps: Such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
®-Cyclopropyl(3,5-difluoropyridin-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Nucleophiles: Including amines, alcohols, or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
®-Cyclopropyl(3,5-difluoropyridin-4-yl)methanamine is utilized in several scientific research fields:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding.
Industry: Used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of ®-Cyclopropyl(3,5-difluoropyridin-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- ®-1-(3,5-Difluoropyridin-4-yl)ethan-1-ol
- ®-1-(3,5-Difluoropyridin-4-yl)ethan-1-amine dihydrochloride
Uniqueness
®-Cyclopropyl(3,5-difluoropyridin-4-yl)methanamine is unique due to its cyclopropyl group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this structural feature.
Properties
Molecular Formula |
C9H10F2N2 |
|---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
(R)-cyclopropyl-(3,5-difluoropyridin-4-yl)methanamine |
InChI |
InChI=1S/C9H10F2N2/c10-6-3-13-4-7(11)8(6)9(12)5-1-2-5/h3-5,9H,1-2,12H2/t9-/m1/s1 |
InChI Key |
GJACGOWGNQVPPX-SECBINFHSA-N |
Isomeric SMILES |
C1CC1[C@H](C2=C(C=NC=C2F)F)N |
Canonical SMILES |
C1CC1C(C2=C(C=NC=C2F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















